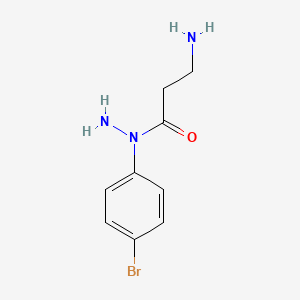

beta-Alanine, N-(4-bromophenyl)-, hydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Alanine, N-(4-bromophenyl)-, hydrazide: is a chemical compound that belongs to the class of beta-amino acids It features a hydrazide functional group attached to the beta-alanine backbone, with a 4-bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanine, N-(4-bromophenyl)-, hydrazide typically involves the following steps:

Starting Materials: Beta-alanine and 4-bromobenzoyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: Beta-alanine is reacted with 4-bromobenzoyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Beta-Alanine, N-(4-bromophenyl)-, hydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazide group.

Reduction: Amines or other reduced forms of the hydrazide.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, beta-Alanine, N-(4-bromophenyl)-, hydrazide is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with specific biological targets, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of beta-Alanine, N-(4-bromophenyl)-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The 4-bromophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Beta-Alanine, N-(4-iodophenyl)-, hydrazide: Similar structure but with an iodine atom instead of bromine.

Beta-Alanine, N-(4-chlorophenyl)-, hydrazide: Similar structure but with a chlorine atom instead of bromine.

Beta-Alanine, N-(4-fluorophenyl)-, hydrazide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Beta-Alanine, N-(4-bromophenyl)-, hydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity compared to its analogs with different halogens.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Beta-Alanine, N-(4-bromophenyl)-, hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of beta-alanine with 4-bromobenzoyl chloride followed by hydrazinolysis. The resulting compound features a hydrazide functional group that is known for its reactivity and ability to form metal complexes, which can enhance biological activity.

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of hydrazide derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

- Human breast adenocarcinoma (MCF7) : Compounds exhibited EC50 values below 10 µM, indicating potent anticancer activity.

- Colon adenocarcinoma (HT-29) : Similar compounds demonstrated reduced colony formation capabilities in vitro, suggesting a mechanism of action that interferes with cancer cell proliferation .

A study noted that derivatives containing the hydrazone moiety displayed higher anticancer efficacy compared to their non-hydrazone counterparts, emphasizing the importance of structural modifications in enhancing biological activity .

2.2 Antioxidant Properties

Beta-Alanine derivatives have also been evaluated for their antioxidant capabilities. The DPPH and ABTS assays were employed to assess the free radical scavenging activity of synthesized compounds:

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| Beta-Alanine Hydrazide | 4.70 ± 1.88% | 7.14 ± 1.51% |

| Standard Antioxidants (Ascorbic Acid) | 44.71 ± 0.66% | - |

These results indicate that while beta-alanine derivatives possess some antioxidant properties, they are less effective than standard antioxidants like ascorbic acid .

2.3 Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

- Gram-positive bacteria : Limited activity was observed against Staphylococcus aureus and Enterococcus faecalis, with MIC values exceeding 64 µg/mL.

- Gram-negative bacteria : Some derivatives exhibited notable antimicrobial effects against carbapenemase-producing strains .

3. Case Studies

Several case studies have illustrated the application of beta-alanine derivatives in clinical settings:

- A randomized controlled trial assessed the effect of beta-alanine supplementation on neuromuscular fatigue during high-intensity training, revealing improvements in performance metrics among participants supplemented with beta-alanine compared to controls .

- Another study focused on the synthesis and evaluation of various hydrazone derivatives indicated that structural variations significantly influence their biological activities, particularly in anticancer applications .

4. Conclusion

This compound exhibits promising biological activities including anticancer and antimicrobial properties, alongside moderate antioxidant effects. Ongoing research into its structural modifications and mechanisms of action may further enhance its therapeutic potential.

Properties

Molecular Formula |

C9H12BrN3O |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

3-amino-N-(4-bromophenyl)propanehydrazide |

InChI |

InChI=1S/C9H12BrN3O/c10-7-1-3-8(4-2-7)13(12)9(14)5-6-11/h1-4H,5-6,11-12H2 |

InChI Key |

YSOFFTMOBXQOCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(C(=O)CCN)N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.